8-Chloro-2-dibenzofuranol, also known as 7-chlorodibenzofuran-2-ol, is a compound belonging to the class of dibenzofurans, which are characterized by their fused benzene and furan rings. This compound features a chloro substituent at the seventh position and a hydroxyl group at the second position of the dibenzofuran structure. It is classified as an organochlorine compound and a phenolic compound. The molecular formula for 8-chloro-2-dibenzofuranol is , and it has a molecular weight of approximately 218.63 g/mol.
8-Chloro-2-dibenzofuranol is typically synthesized through chemical reactions rather than being isolated from natural sources. It falls under several classifications:
The synthesis of 8-chloro-2-dibenzofuranol can be achieved through various methods, including:
The synthesis often requires specific reagents and conditions:
The molecular structure of 8-chloro-2-dibenzofuranol can be represented using various notations:
InChI=1S/C12H7ClO2/c13-7-1-3-9-10-6-8(14)2-4-11(10)15-12(9)5-7/h1-6,14H
C1=CC2=C(C=C1O)C3=C(O2)C=C(C=C3)Cl
The compound's structural data includes:
8-Chloro-2-dibenzofuranol can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 8-chloro-2-dibenzofuranol primarily involves its interactions with biological targets due to its phenolic nature. The hydroxyl group contributes to its reactivity, allowing it to form hydrogen bonds with proteins or nucleic acids, potentially influencing biological pathways.
Research into similar compounds suggests potential antimicrobial properties, although specific data on 8-chloro-2-dibenzofuranol's mechanism remains limited.
Key chemical properties include:
Relevant data regarding these properties can influence its handling and application in scientific research.
8-Chloro-2-dibenzofuranol has potential applications in various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2